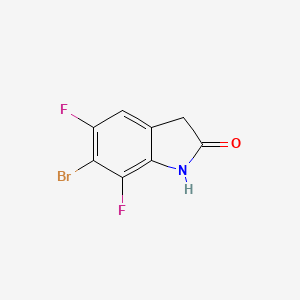

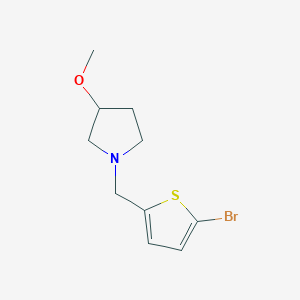

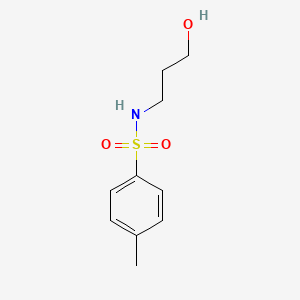

1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution, bromination, and catalytic processes. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions starting with the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by methoxylation and bromination steps to achieve the desired product . Similarly, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the Schiff base compound synthesized in one study is analyzed using IR, Raman, 1H NMR, 13C NMR, and mass spectrometry, and its crystal structure is determined to be in the monoclinic system . These techniques could be employed to analyze the molecular structure of "1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine" to determine its configuration and conformation.

Chemical Reactions Analysis

The chemical reactions involving related compounds include transformations such as the conversion of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidinone derivative, which is catalyzed by amine buffers and sodium hydroxide . Additionally, the synthesis of 2-imino-5-methoxypyrrolidines from 2-(bromomethyl)aziridines involves base-induced ring opening and enamine intermediates . These reactions highlight the reactivity of bromo and methoxy substituents in heterocyclic compounds, which is relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental analysis. For instance, the crystal structure of a synthesized imino compound reveals intramolecular hydrogen bonding and π-π packing, which contribute to its stability . The antimicrobial and anticancer activities of a Schiff base compound are also evaluated, indicating potential biological applications . These studies suggest that "this compound" may also exhibit specific physical properties and biological activities that could be explored further.

Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

The compound 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine and its derivatives have been explored in various catalytic applications. For example, in a study focused on palladium-catalyzed imine hydrolysis, similar compounds were used as intermediates in coupling reactions, demonstrating their utility in complex organic synthesis processes (Ahmad et al., 2019).

Applications in Material Science

In material science, derivatives of this compound have been used to synthesize zinc phthalocyanine with high singlet oxygen quantum yield, highlighting their potential in photodynamic therapy applications, particularly for cancer treatment (Pişkin et al., 2020).

Applications in Synthetic Chemistry

The compound and its related structures have been employed extensively in synthetic chemistry. Studies have demonstrated their role in the synthesis of various organic compounds and intermediates, such as in the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, a drug intermediate (Min, 2015).

Applications in Analytical Chemistry

In analytical chemistry, compounds similar to this compound have been used in the study of crystal structures and for evaluating antibacterial and antifungal properties, as seen in research involving 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones (Sharma et al., 2022).

Applications in Molecular Electronics

This compound's derivatives have also found applications in molecular electronics, particularly in the synthesis of pyrrole-based donor-acceptor chromophores used as electro-optic materials (Facchetti et al., 2003).

Mécanisme D'action

Safety and Hazards

The safety and hazards of “1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine” would depend on its specific structure and properties. For a similar compound, (5-bromothiophen-2-yl)methylamine, the hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]-3-methoxypyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c1-13-8-4-5-12(6-8)7-9-2-3-10(11)14-9/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSMUFWPXTXGLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)CC2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

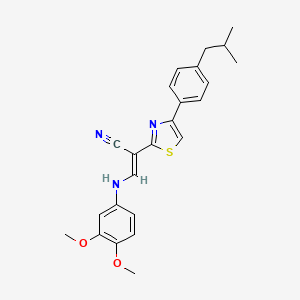

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)

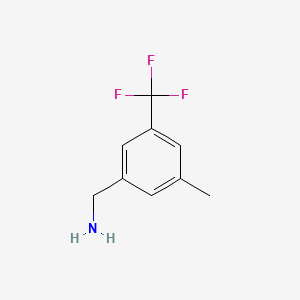

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)

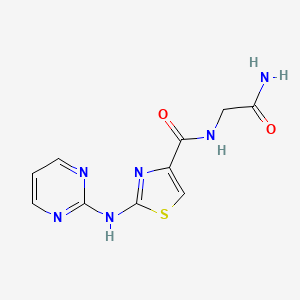

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)